(4-(Pyrrolidin-1-yl)phenyl)methanamine - 114365-04-7

(4-(Pyrrolidin-1-yl)phenyl)methanamine

Catalog Number: EVT-338422
CAS Number: 114365-04-7
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: Reacting 4-fluorobenzonitrile with pyrrolidine to form 4-(pyrrolidin-1-yl)benzonitrile, followed by reduction to obtain (4-(pyrrolidin-1-yl)phenyl)methanamine [].
  • Reductive Amination: Condensing 4-(pyrrolidin-1-yl)benzaldehyde with an appropriate amine, followed by reduction of the resulting imine to yield the desired (4-(pyrrolidin-1-yl)phenyl)methanamine derivative [].
  • Multicomponent Reactions: Utilizing the Ugi four-component reaction to synthesize complex (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives in a single step [].
Molecular Structure Analysis
  • Bond lengths and angles: Providing insights into the electronic structure and conformation of the molecule [, ].
  • Intermolecular interactions: Identifying hydrogen bonding and π-π stacking interactions that influence the solid-state packing and properties of the compound [, ].
  • Conformations: Revealing the preferred spatial arrangement of the molecule, which can impact its biological activity and physicochemical properties [, ].

Computational methods, such as density functional theory (DFT) calculations, are frequently employed to complement experimental data and gain deeper insights into the electronic structure, molecular orbitals, and other physicochemical properties of these compounds [, , ].

Chemical Reactions Analysis
  • Acylation: The amine group can be readily acylated with carboxylic acids or acid chlorides to form amides, which are often employed to modulate the compound's lipophilicity, solubility, and biological activity [, , , ].
  • Alkylation: The amine group can be alkylated with alkyl halides to introduce various alkyl substituents, influencing the compound's steric properties and potentially its biological activity [, ].
  • Condensation reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines. These intermediates can be further transformed into more complex heterocyclic systems [, , , ].
Mechanism of Action
  • Enzyme Inhibition: Some derivatives act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. For instance, compounds targeting monoacylglycerol lipase (MAGL) [], poly(ADP-ribose) polymerase (PARP) [], and cathepsin K [] have been identified.
  • Receptor Modulation: Certain derivatives function as receptor modulators, either activating or inhibiting specific receptors to elicit a desired biological response. Examples include compounds acting as allosteric modulators of the cannabinoid CB1 receptor [, ] and αvβ6 integrin inhibitors [, ].
  • Ion Channel Modulation: Derivatives have been identified that can modulate ion channel activity, affecting the flow of ions across cell membranes and influencing cellular excitability. For example, compounds acting as K(v)7.2 (KCNQ2) channel inhibitors have been discovered [].
Applications

Antimicrobial Activity

Several (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have been investigated for their potential as antimicrobial agents [, ]. For example, a series of 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives demonstrated promising antibacterial and antifungal activity []. Further research is needed to explore the full potential of these compounds as novel antimicrobial agents and to determine their efficacy against a wider range of pathogens.

Anticonvulsant and Antinociceptive Properties

Research has shown that certain (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives possess anticonvulsant and antinociceptive properties []. Notably, compound 14 from [] exhibited significant activity in various animal seizure models and demonstrated efficacy against pain responses in different pain models. These findings highlight the potential of this class of compounds for developing new treatments for epilepsy and chronic pain.

αvβ6 Integrin Inhibition

(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have emerged as potent and selective inhibitors of the αvβ6 integrin, a potential therapeutic target for various diseases, including idiopathic pulmonary fibrosis [, ]. The compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt from [] exhibited high affinity for the αvβ6 integrin and favorable pharmacokinetic properties, making it a promising candidate for clinical investigation.

Monoacylglycerol Lipase (MAGL) Imaging

The development of positron emission tomography (PET) imaging agents targeting MAGL is crucial for understanding endocannabinoid signaling and developing MAGL-targeted therapies. Researchers have successfully designed and synthesized fluoro-containing (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives, specifically [18F]5 ((4R)-1-{3-[2-(18F)fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one, [18F]T-401) from [], which exhibited high uptake in MAGL-rich regions and demonstrated potential as a PET radioligand for MAGL.

Potassium Channel Modulation

The modulation of potassium channels plays a significant role in regulating neuronal excitability and treating various neurological disorders. Compound (S)-5 (ML252) from [], a (4-(pyrrolidin-1-yl)phenyl)methanamine derivative, has been identified as a potent and selective inhibitor of the KCNQ2 potassium channel, suggesting its potential as a therapeutic agent for epilepsy and other neurological conditions.

Cannabinoid CB1 Receptor Modulation

(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have shown promise as allosteric modulators of the CB1 receptor, a potential therapeutic target for obesity, addiction, and other CNS disorders. 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) from [] exhibited negative allosteric modulator activity, reducing the efficacy of CB1 receptor agonists. This discovery highlights the potential of this class of compounds for developing novel therapeutics targeting the CB1 receptor.

Corrosion Inhibition

The use of corrosion inhibitors is crucial for protecting metals from degradation in various industries. Researchers have explored the corrosion inhibition properties of (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives []. For example, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) from [] showed significant inhibition efficiency against mild steel corrosion in acidic environments, suggesting its potential application in industrial settings.

Anti-Cancer Activity

The development of new anticancer agents is an ongoing area of research. (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have shown promising anticancer activity in various studies. For instance, compound BPIQ from [] demonstrated significant inhibitory effects on human hepatocellular carcinoma cell lines by inducing ER stress and apoptosis, indicating its potential as a lead compound for developing new anticancer therapeutics.

Luminescent Materials

The design and synthesis of new luminescent materials are crucial for developing advanced optical devices and sensors. Researchers have explored the luminescence properties of (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives []. For example, (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone (Py-BP-PTZ) from [] exhibited aggregation-induced emission, polymorphism, and mechanochromism, indicating its potential for application in mechanosensors and data recording devices.

Catalysts

(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have been investigated for their catalytic activity in organic synthesis. Notably, cis-4-Pyrrolidin-1-yl-L-proline from [] exhibited superior catalytic efficiency and enantioselectivity compared to L-proline in the direct aldol reaction, demonstrating its potential as a chiral organocatalyst.

  • Compound Description: MPPP is a chemically synthesized chalcone that acts as a charge donor in excited-state intramolecular charge transfer processes. [] This compound displays significant intramolecular charge transfer (ICT) character in its ground state, making it sensitive to the hydrogen bond donating ability of solvents. [] This sensitivity is evident in the compound's absorption spectra across various solvents. [] Additionally, MPPP's excited singlet state demonstrates high ICT character, resulting in notable solvatochromic effects. []

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

  • Compound Description: This class of compounds was synthesized using chalcones as precursors and tested for antibacterial and antifungal activities. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is a functionally selective GABAA receptor ligand. It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and as a partial agonist at those containing α1 and α5 subunits. [] Studies show SL651498 induces anxiolytic-like effects similar to benzodiazepines, promotes muscle relaxation, and causes minimal ataxia. [] Furthermore, SL651498 partially substitutes for triazolam in drug discrimination studies, suggesting its potential as an anxiolytic and muscle relaxant with reduced motor and subjective effects compared to conventional benzodiazepines. []

(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine

  • Compound Description: This compound is a Schiff base synthesized and characterized using X-ray crystallography, UV-vis, and FT-IR spectroscopy. [] Its structural and electronic properties have been studied using DFT calculations, and its potential interactions with DNA have been investigated. []
  • Relevance: While this compound shares the methanamine core with (4-(Pyrrolidin-1-yl)phenyl)methanamine, it features a piperidine ring instead of a pyrrolidine ring and additional substituents on the phenyl rings. [] These structural differences are likely to impact its biological activity and physicochemical properties compared to the target compound. []
  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with potential therapeutic applications for idiopathic pulmonary fibrosis. [] It exhibits high affinity for the αvβ6 integrin, a long dissociation half-life, high solubility in saline, and pharmacokinetic properties suitable for inhaled administration via nebulization. []

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This quaternary ammonium betaine derivative is a highly selective αvβ6 integrin inhibitor. [] It displays exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins. [] Its chemical, biological, physicochemical, and pharmacokinetic properties have been studied, and its binding interactions with αvβ6 have been analyzed through molecular docking studies. []

Furan-2-Carboxylic Acid, 1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is a selective cathepsin K inhibitor that demonstrates promising antiresorptive effects. [] In vitro studies show it inhibits human and rat cathepsin K, suppresses bone resorption by rabbit osteoclasts, and does not affect bone mineralization or cellular alkaline phosphatase activity in MC3T3-E1 cells. [] In vivo studies in ovariectomized rats demonstrate its effectiveness in preventing bone loss. [] These findings suggest OST-4077's potential as a therapeutic agent for diseases associated with excessive bone loss, including osteoporosis. []
  • Relevance: Although structurally distinct from (4-(Pyrrolidin-1-yl)phenyl)methanamine, OST-4077 incorporates a pyrrolidin-1-yl group within its molecular structure. [] The presence of this shared moiety highlights the potential relevance of pyrrolidine-containing compounds in targeting biological processes related to bone remodeling. []

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252)

  • Compound Description: ML252 is a potent and selective inhibitor of the KCNQ2 potassium channel. [] It exhibits an IC50 value of 69 nM against KCNQ2 and demonstrates brain penetrance. [] Notably, a minor structural modification replacing an ethyl group with a hydrogen atom leads to a functional shift from antagonist to agonist activity, suggesting its interaction with a critical site for controlling the gating of KCNQ2 channels. []
  • Relevance: ML252 and (4-(Pyrrolidin-1-yl)phenyl)methanamine both contain a phenyl ring directly linked to a pyrrolidin-1-yl group. [] This shared structural motif might contribute to their biological activity, but the additional butanamide group in ML252 and its specific stereochemistry are crucial for its interaction with the KCNQ2 channel. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [] It displays hypophagic effects in vivo and influences CB1 ligand-mediated modulation of neuronal excitability. [, ] PSNCBAM-1 shows noncompetitive antagonism in binding studies, with higher potency against the CB1 agonist CP55940 than WIN55. [] Electrophysiological studies reveal PSNCBAM-1's ability to reduce CB1 receptor ligand functional efficacy in the cerebellum, suggesting its potential as a therapeutic alternative to orthosteric CB1 antagonists/inverse agonists in treating CNS diseases. []
  • Relevance: Similar to (4-(Pyrrolidin-1-yl)phenyl)methanamine, PSNCBAM-1 incorporates a pyrrolidin-1-yl group attached to a phenyl ring. [, ] The presence of a pyridine ring linked to the phenyl ring and the extended urea moiety in PSNCBAM-1 are crucial for its allosteric modulation of the CB1 receptor. [, ]

5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

  • Compound Description: PMO is an effective corrosion inhibitor for mild steel in acidic environments. [] Its inhibition efficiency increases with concentration and reaches 95% at 0.005 M. [] Gravimetric and microscopic analyses confirm its protective effect by forming a layer on the mild steel surface, preventing contact with the corrosive solution. [] Quantum chemical calculations further support the experimental findings, suggesting PMO as a promising candidate for corrosion protection. []
  • Relevance: While PMO differs from (4-(Pyrrolidin-1-yl)phenyl)methanamine in its core structure, both compounds feature a nitrogen-containing heterocycle attached to a phenyl ring. [] This shared feature might play a role in their interactions with metal surfaces, though the specific mechanisms might differ due to their distinct chemical structures. []

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel PET imaging agent designed for visualizing and quantifying monoacylglycerol lipase (MAGL) in vivo. [] It exhibits reversible binding to MAGL and demonstrates high uptake in MAGL-rich brain regions, enabling the assessment of MAGL levels in normal and diseased states. []

2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile

  • Compound Description: This compound serves as a versatile building block for synthesizing various derivatives, including thioethers, thieno[2,3-b]pyridines, and aminosulfanyl derivatives. [] Some of these derivatives demonstrate notable bacteriostatic and antituberculosis activity. []

tert-Butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate

  • Compound Description: This compound is a key intermediate in synthesizing novel antiarteriosclerotic agents. [] A safe and scalable process for its preparation has been developed, involving a Reformatsky-type reaction and a Red-Al reduction. [] This process has been successfully implemented on a pilot plant scale, highlighting its feasibility for large-scale production. []

N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives

  • Compound Description: These compounds are synthesized and utilized as intermediates for generating diverse heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles. [] Several of these synthesized compounds, particularly those containing cyclic amines, exhibit promising anti-tuberculosis activity in vitro. []

9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ)

  • Compound Description: BPIQ, a quinoline derivative, has shown potential in inhibiting the growth of human hepatocellular carcinoma (HCC) cells by promoting apoptosis and modulating ER stress. [] BPIQ treatment significantly reduced cell growth and induced apoptosis in HCC cell lines (Ha22T and Huh7). [] It also increased levels of γH2AX, a DNA damage biomarker, suggesting DNA damage pathways involvement in BPIQ-induced apoptosis. [] Further, BPIQ downregulated pro-survival proteins such as survivin, XIAP, and cyclin D1. [] It also influenced the ER stress response by modulating the levels of related proteins, including GRP78, IREα, Chop, and calnexin. [] These findings suggest BPIQ as a potential candidate for HCC treatment, requiring further investigation for its chemotherapeutic or chemopreventive applications. []

(4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone (Py-BP-PTZ)

  • Compound Description: Py-BP-PTZ is a new luminogen that exhibits aggregation-induced emission, polymorphism, and mechanochromism. [] Two crystal forms of Py-BP-PTZ with different photoluminescence (PL) colors are identified: sky blue (463 nm) and green (557 nm). [] The sky blue PL undergoes a red shift to orange (592 nm) under pressure, and upon pressure release, a new PL peak appears at 582 nm alongside the original sky blue PL. [] The pristine solid also exhibits mechanochromic luminescence, shifting between sky blue (463 nm) and orange-red (627 nm) under varying pressures. [] Reversible PL changes between sky blue (463 nm) and yellow (556 nm) are observed upon repeated grinding and solvent fuming. [] These mechanochromic properties are attributed to changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies. [] Py-BP-PTZ shows promise for developing mechanosensors and data recording applications. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

  • Compound Description: AZD9496 is a highly potent and orally bioavailable selective estrogen receptor downregulator (SERD) and antagonist. [] It exhibits comparable potency and preclinical pharmacology to the intramuscular SERD fulvestrant. [] AZD9496 demonstrates high oral bioavailability across preclinical species and is currently undergoing phase I clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer. []

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

  • Compound Description: α-PVP, a synthetic cathinone derivative, is a potent psychomotor stimulant with effects similar to MDPV, methamphetamine, and cocaine. [] It acts as a dopamine and norepinephrine transporter blocker, leading to acute intoxications characterized by neurological and cardiovascular effects, including cardiotoxicity, violent behavior, and psychotic behavior. [] Its availability in various forms, including powders and tablets, raises concerns about its potential for abuse and adverse health consequences. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: TG100801 is a topically administered prodrug currently in clinical trials for treating age-related macular degeneration (AMD). [] This prodrug delivers 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) to the back of the eye, where it inhibits VEGFr2, Src, and YES kinases, key players in AMD pathogenesis. [] TG100801's benzoyl ester group enhances its thermal stability and facilitates conversion to the active compound 5 in the eye. [] This prodrug demonstrates excellent ocular pharmacokinetics, minimal systemic circulation, and good efficacy in preclinical models of AMD, highlighting its potential as a novel therapeutic option for this debilitating eye disease. []

2(-4(chlorophenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

  • Compound Description: CBIPM is a potent corrosion inhibitor for mild steel in 1.0 M HCl solution, showing a 98.9% inhibition efficiency at 10-3 M. [] Its mixed-type inhibition mechanism involves forming a complex with Fe2+ ions, confirmed by electrochemical and UV-vis spectroscopic measurements. [] DFT calculations at the B3LYP/6-31G* level of theory further support the experimental findings, highlighting the compound's potential as an effective corrosion inhibitor. []

(S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492)

  • Compound Description: A-966492 is a highly potent and efficacious poly(ADP-ribose) polymerase (PARP) inhibitor. [] It exhibits nanomolar potency against both the PARP-1 enzyme (Ki = 1 nM) and in cellular assays (EC50 = 1 nM). [] A-966492 is orally bioavailable, crosses the blood-brain barrier, and distributes into tumor tissue, making it a promising candidate for further development as an anticancer agent. [] Studies in murine models demonstrate its efficacy in combination with temozolomide for melanoma and as a single agent or in combination with carboplatin for breast cancer. []

N-(2-(Piperazin-1-yl)phenyl)thiophene-carboxamide derivative 14

  • Compound Description: This derivative, featuring an N-cyclohexyl indole acetamide moiety, demonstrates superior β-secretase (BACE1) inhibition compared to other N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives. [] Molecular docking studies suggest that its inhibitory activity stems from favorable hydrogen bonding interactions with catalytic residues Asp228 and Thr72 within the BACE1 active site. [] This compound's ability to occupy the flap region and P2 and P′2 pockets of the enzyme further supports its potent BACE1 inhibition. []
  • Relevance: This derivative and (4-(Pyrrolidin-1-yl)phenyl)methanamine share a common structural motif of a nitrogen-containing heterocycle connected to an aromatic ring. [] While (4-(Pyrrolidin-1-yl)phenyl)methanamine features a pyrrolidine ring directly attached to a phenyl ring, this derivative incorporates a piperazine ring linked to a phenyl ring, which is further substituted with a thiophene-carboxamide moiety. [] The presence of the piperazine ring and the specific substitutions on the aromatic ring in this derivative are crucial for its interaction with BACE1 and its inhibitory activity. []

Properties

CAS Number

114365-04-7

Product Name

(4-(Pyrrolidin-1-yl)phenyl)methanamine

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2

InChI Key

OCVQUKOCFUOCBM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)CN

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.